molecular formula C15H24N4O2S B2720225 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1323566-22-8

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2720225
CAS No.: 1323566-22-8
M. Wt: 324.44
InChI Key: LHIQCZFFNHBDJG-UHFFFAOYSA-N
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Description

This compound features a piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazole moiety. The acetamide linker connects the piperidine to an oxolan-2-ylmethyl (tetrahydrofuran-derived) group.

Properties

IUPAC Name

2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-11-17-18-15(22-11)12-4-6-19(7-5-12)10-14(20)16-9-13-3-2-8-21-13/h12-13H,2-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIQCZFFNHBDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the acetamide group or the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperidine/Piperazine Derivatives

Table 1: Key Structural Differences and Similarities
Compound Name Substituent on Piperidine/Piperazine Thiadiazole Substituent Acetamide Side Chain Biological Activity (Reported)
Target Compound 4-(5-Methyl-1,3,4-thiadiazol-2-yl) 5-Methyl N-(Oxolan-2-ylmethyl) Not explicitly reported
2-(4-Substituted piperazin-1-yl)-N-(5-methyl-thiadiazol-2-yl)acetamide Piperazine with varied aryl groups 5-Methyl N-(Alkyl/Aryl) Antibacterial (e.g., S. aureus)
ASN90: (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide Piperazine with benzodioxolyl-ethyl None N-(Unsubstituted) O-GlcNAcase inhibition (neurodegenerative models)
LSN3316612 (2S,4S)-2-Methyl-4-(6-fluoropyridin-2-yloxy)piperidine None N-(Thiazol-2-yl) O-GlcNAcase inhibition
2-[(5-{4-[2-(3,4-Dimethoxyphenyl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide Piperazine with 3,4-dimethoxyphenyl 5-Methyl Sulfanyl-linked isoxazole Not explicitly reported

Key Observations :

  • The target compound’s oxolan-2-ylmethyl group distinguishes it from analogues with alkyl/aryl side chains (e.g., ASN90’s benzodioxolyl group). This cyclic ether may enhance solubility compared to lipophilic substituents .
  • Thiadiazole substitution : The 5-methyl group is conserved in some analogues (e.g., ), while others lack thiadiazole substituents (e.g., ASN90). Methyl groups may reduce metabolic degradation compared to ethyl or phenyl .
Antibacterial Activity:
  • Analogues like 2-(4-substituted piperazinyl)-thiadiazolyl acetamides show activity against S. aureus (MIC: 4–16 µg/mL) . The target compound’s oxolan group may improve membrane penetration due to its polarity.
Enzyme Inhibition:
  • ASN90 and LSN3316612 inhibit O-GlcNAcase (IC₅₀: 10–50 nM), a target in neurodegenerative diseases .
Pharmacokinetics:
  • Solubility : The oxolan-2-ylmethyl group (logP ~1.5 estimated) likely increases aqueous solubility compared to ASN90’s benzodioxolyl group (logP ~2.8) .
  • Metabolic Stability : Methyl groups on thiadiazole and piperidine may reduce cytochrome P450-mediated oxidation compared to ethyl or phenyl analogues .

Advantages Over Analogues

  • Synthetic Accessibility : Fewer synthetic steps compared to ASN90’s benzodioxolyl-ethyl piperazine .

Biological Activity

The compound 2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of organic compounds characterized by a unique structural framework that includes a thiadiazole moiety and a piperidine ring. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Structural Overview

The compound has the following structural formula:

C14H20N4OS\text{C}_{14}\text{H}_{20}\text{N}_4\text{OS}

Molecular Weight: 300.40 g/mol

Key Structural Features:

  • Thiadiazole Ring: Known for its role in various biological activities.
  • Piperidine Linker: Enhances the compound's interaction with biological targets.
  • Oxolane Substituent: Potentially influences pharmacokinetics and bioavailability.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The thiadiazole moiety is particularly noted for its effectiveness against:

  • Bacteria: Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi: Notably active against Candida species and Aspergillus niger.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans24
Aspergillus niger42

The mechanism of action for these antimicrobial effects often involves the inhibition of key enzymes or disruption of cellular processes in target organisms, which is facilitated by the unique structural features of the compound.

Anticancer Activity

Preliminary studies have shown that compounds containing a thiadiazole ring can induce cytotoxic effects on cancer cell lines. For instance, related thiadiazole derivatives have demonstrated:

  • Inhibition of Cell Proliferation: Significant growth inhibition in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxicity Data

CompoundIC50 (µg/mL)Cell Line
Thiadiazole Derivative A0.28MCF-7
Thiadiazole Derivative B9.6HL-60

These compounds induce cell cycle arrest at specific phases (S and G2/M), leading to apoptosis as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: Interaction with enzymes critical for microbial survival or cancer cell proliferation.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
  • Binding Affinity: Enhanced binding to biological targets due to the presence of the thiadiazole and piperidine components.

Case Studies

Recent studies have highlighted the potential of thiadiazole derivatives in drug development:

  • Study on Anticancer Agents: A series of thiadiazole-based compounds were synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising results that warrant further investigation into their development as therapeutic agents .
  • Antimicrobial Efficacy Against Resistant Strains: Research demonstrated that certain derivatives exhibited potent activity against antibiotic-resistant bacterial strains, suggesting their potential role in addressing public health challenges related to antibiotic resistance .

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